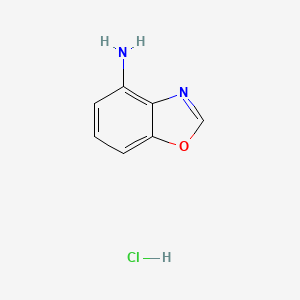

4-Aminobenzooxazol hcl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Aminobenzooxazol has been explored through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate has been used to efficiently synthesize 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one with excellent yield . Another innovative approach involves the gold-catalyzed selective [3 + 2] annulation of 1,2,4-oxadiazoles with ynamides, which provides an atom-economical synthesis of fully substituted 4-aminoimidazoles . Additionally, a stereoselective synthesis method has been developed for a conformationally constrained analogue of aspartic acid, which includes a regioselective 1,3-dipolar cycloaddition . A one-pot cascade synthesis of quinazolin-4(3H)-ones has also been reported, utilizing a Ni(II) catalyst for the dehydrogenative coupling of o-aminobenzamide with alcohols . Furthermore, the synthesis of 2-aminobenzoxazoles has been achieved using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane in a versatile one-pot procedure .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using various spectroscopic techniques. UV–vis, FT-IR, and 1H NMR spectroscopy, along with elemental analysis, have been employed to characterize novel phenylazopyrimidone dyes derived from 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . These techniques are crucial for confirming the identity and purity of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been investigated in several studies. For example, the effect of varying pH and solvent on the absorption ability of phenylazopyrimidones has been examined, particularly focusing on the influence of electron-withdrawing and electron-donating groups at different positions . The conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines highlights the potential of these imidazoles to cyclize into biologically significant structures like adenine and guanine .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structure and the substituents present. The studies have shown that the properties can be tuned by modifying the substituents, which affects the absorption spectra and reactivity of the compounds . The solvent and pH conditions also play a significant role in the behavior of these molecules, as demonstrated in the study of phenylazopyrimidones .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds such as benzimidazoles and benzoxazoles have been known to interact with various biological targets

Mode of Action

It is known that amines can react with acid chlorides to form amides . This reaction is commonly run with a base, such as NaOH or pyridine, to neutralize the HCl produced .

Biochemical Pathways

It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, have various biological activities . They can act as antimicrobial and cytotoxic agents, affecting multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug

Result of Action

It is known that the reaction between amines and acid chlorides results in the formation of the corresponding ammonium chloride salt

Action Environment

It is known that benzimidazoles, a class of compounds structurally similar to benzoxazoles, are used as corrosion inhibitors on various acids, such as hydrochloric acid (hcl), sulfuric acid (h2so4), acetic acid (ch3cooh), but most commonly used is hcl at 01 M–1 M concentration

Eigenschaften

IUPAC Name |

1,3-benzoxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c8-5-2-1-3-6-7(5)9-4-10-6;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFXJSKICDYYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955506-44-1 | |

| Record name | 4-Benzoxazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955506-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

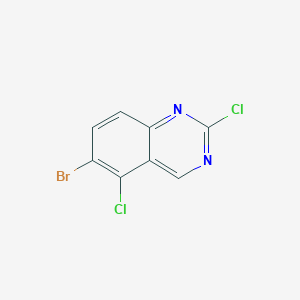

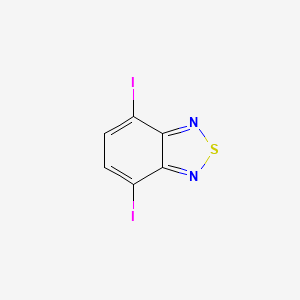

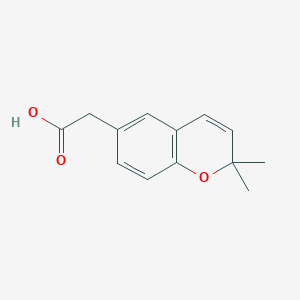

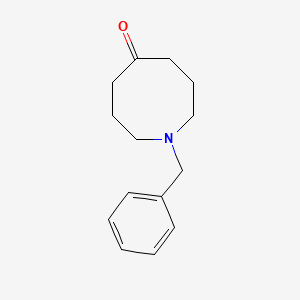

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)

![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)

![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)

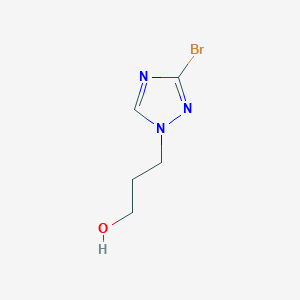

![3-[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]propan-1-ol](/img/structure/B3032403.png)

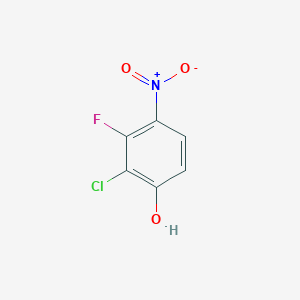

![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)

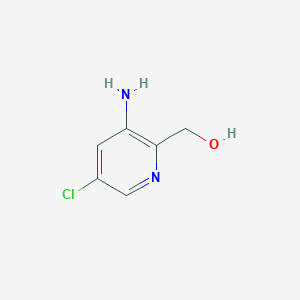

![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)

![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)